Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate
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Overview
Description
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a chemical compound with the molecular formula C11H19NO5 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with isobutyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized oxolane derivatives.
Scientific Research Applications
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
- 4-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl oxymethyl benzoic acid
Uniqueness
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxolane ring and carbamate group make it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDRBJGAEBFEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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